molecular formula C20H23BrN2O2 B2626476 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide CAS No. 899744-79-7

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Cat. No.: B2626476
CAS No.: 899744-79-7
M. Wt: 403.32
InChI Key: UKAXXENNFWPZBD-UHFFFAOYSA-N
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Description

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a 3-bromobenzamide group linked to a complex amine moiety containing a morpholine ring and a p-tolyl group. While the specific biological data for this compound is not yet widely reported in the public domain, its molecular structure suggests significant research potential. Benzamide derivatives are a well-studied class of compounds known for a broad spectrum of biological activities. Structurally similar N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have recently been investigated for their potent antimicrobial and anti-inflammatory properties . These related compounds have shown activity against Gram-positive bacteria and demonstrated significant anti-inflammatory effects by inhibiting protease activity, with IC50 values indicating superior efficiency to acetylsalicylic acid (aspirin) in experimental models . The presence of the morpholine ring is a common feature in many pharmacologically active molecules and drug candidates, as it often improves solubility and influences metabolic stability . The combination of these key structural elements makes 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide a promising candidate for research in developing new anti-infective and anti-inflammatory agents . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-15-5-7-16(8-6-15)19(23-9-11-25-12-10-23)14-22-20(24)17-3-2-4-18(21)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAXXENNFWPZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-bromobenzoyl chloride with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can act as an inhibitor in enzymatic pathways. Its structure allows it to form hydrogen bonds and electrostatic interactions with specific enzymes or receptors, potentially modulating their activity. This property may lead to therapeutic applications in treating diseases such as cancer or metabolic disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. Further research is needed to quantify its efficacy and determine the spectrum of activity .

Biochemical Probes

The compound's unique structural characteristics make it suitable as a biochemical probe in research settings. It can be utilized to study enzyme kinetics, receptor-ligand interactions, and cellular signaling pathways. Its ability to selectively bind to specific targets can facilitate the understanding of complex biological systems.

Polymer Chemistry

In materials science, 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can be used as a building block for synthesizing novel polymers with tailored properties. The bromine atom can participate in cross-linking reactions, enhancing the mechanical strength and thermal stability of polymeric materials .

Coatings and Adhesives

The compound's reactivity also positions it as a candidate for developing advanced coatings and adhesives. Its ability to form strong covalent bonds can improve adhesion properties in various applications, including automotive and aerospace industries .

Comparative Analysis with Related Compounds

To better understand the unique features of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide, it is useful to compare it with structurally similar compounds:

Compound NameStructural HighlightsUnique Features
3-Bromo-N-(2-Morpholino-2-(p-Tolyl)Ethyl)BenzamideContains a bromine atom and morpholinePotential enzyme inhibitor
5-Bromo-N-(2-Morpholino-2-Naphthalen-1-ylethyl)BenzamideNaphthalene instead of p-tolylEnhanced aromaticity
4-Bromo-N-(3-Morpholino-3-(p-Tolyl)Propyl)BenzamidePropyl chain instead of ethylAltered solubility characteristics

This table illustrates how variations in structure can influence biological activity and material properties.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition Mechanism

In another study focusing on enzyme inhibition, researchers investigated the binding affinity of this compound to a specific enzyme target involved in cancer metabolism. The findings revealed that the compound effectively reduced enzyme activity in vitro, suggesting its potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Notes References
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide 313.19 Bromo, morpholino, p-tolyl Benzamide, morpholine, methylphenyl High lipophilicity due to p-tolyl group
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 299.34 (calculated) 3,4-Dimethoxyphenethylamine Benzamide, methoxy Synthesized via benzoyl chloride-amine coupling; methoxy groups enhance polarity
ZINC33268577 509.4 (analogous compound) Bromo, pyrido-pyrimidinyl, methoxy Benzamide, pyrido-pyrimidine Similar molecular shape to tivozanib (anti-cancer agent); fewer H-bond acceptors than tivozanib
3-Bromo-N-(2-(4-methoxybenzylidene)hydrazinyl-2-oxoethyl)benzamide 430.25 (calculated) Hydrazino, 4-methoxybenzylidene Benzamide, hydrazine, methoxy Hydrazine group may increase solubility; supplier data available (Parchem)
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 335.17 Bromo, methylphenyl, dihydropyridine Benzamide, lactam Near-planar conformation due to π-conjugation; forms hydrogen-bonded dimers

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Morpholine vs. Hydrazine: The morpholino group in the target compound improves water solubility compared to hydrazine-containing analogs (e.g., ), which may exhibit higher crystallinity due to intermolecular H-bonding .
Structural Flexibility and Bioavailability
  • Rotatable Bonds: Compounds like ZINC33268577 (5 rotatable bonds) and tivozanib (6 rotatable bonds) suggest that reduced flexibility may enhance target binding. The target compound’s morpholino-ethyl-p-tolyl chain likely offers moderate flexibility .
  • Planarity: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopts a near-planar conformation due to π-conjugation, whereas the target compound’s morpholino and p-tolyl groups introduce non-planar steric effects .

Biological Activity

3-Bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom, a morpholine ring, and a p-tolyl group. These characteristics suggest potential applications in various biological systems, particularly as an enzyme inhibitor or biochemical probe. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C15_{15}H18_{18}BrN2_2O
  • CAS Number : 898601-60-0

The compound's structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

3-Bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide interacts with specific enzymes and receptors. The bromine atom facilitates hydrogen bonding and electrostatic interactions, which can enhance binding affinity. The morpholine ring may also play a crucial role in modulating enzyme activity by fitting into active sites or altering conformational dynamics.

Enzyme Inhibition

Recent studies have indicated that compounds similar to 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide exhibit significant enzyme inhibition properties. For example:

  • Monoamine Oxidase B (MAO-B) : Compounds structurally related to this benzamide have been shown to selectively inhibit MAO-B with IC50_{50} values in the low micromolar range. This suggests potential applications in treating neurodegenerative diseases where MAO-B plays a role .

Antiproliferative Activity

Research has demonstrated that benzamide derivatives can exhibit antiproliferative effects against cancer cell lines. For instance:

  • Cytotoxicity : Compounds similar to 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide have shown cytotoxic effects against various solid tumor cell lines, with some exhibiting IC50_{50} values below 6.5 µM .

Study 1: MAO-B Inhibition

A recent study evaluated the inhibitory effects of various benzamide derivatives on MAO-B:

  • Findings : Compounds were found to competitively inhibit MAO-B, with structure-activity relationship (SAR) studies revealing that specific substitutions significantly affect potency. For example, electron-donating groups enhanced inhibitory activity while steric hindrance from bulky groups reduced it .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic properties of benzamide derivatives:

  • Results : Several compounds exhibited potent cytotoxicity against Molt-3 leukemia cells and other solid tumors. The mechanism was identified as S-phase arrest in the cell cycle, indicating potential as chemotherapeutic agents .

Comparative Analysis of Related Compounds

Compound NameStructure HighlightsUnique Features
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamideContains bromine and morpholinePotential enzyme inhibitor
5-bromo-N-(2-morpholino-2-naphthalen-1-ylethyl)benzamideNaphthalene instead of p-tolylEnhanced aromaticity
4-bromo-N-(3-morpholino-3-(p-tolyl)propyl)benzamidePropyl chain instead of ethylAltered chain length affects solubility

This table illustrates the diversity within this chemical class while highlighting the unique characteristics of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide, and how can purity be ensured?

  • Methodology :

Amine precursor synthesis : React p-tolylacetaldehyde with morpholine via reductive amination (e.g., NaBH₃CN in methanol) to form the 2-morpholino-2-(p-tolyl)ethylamine intermediate. Validate intermediate purity via 1H NMR^1 \text{H NMR} (e.g., δ 2.2–2.4 ppm for morpholine protons) .

Amide coupling : React the amine with 3-bromobenzoyl chloride using coupling agents like HATU or DCC in anhydrous DMF. Monitor reaction completion by TLC (silica gel, ethyl acetate/hexane 1:2).

Purification : Use column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) followed by recrystallization from ethanol/water. Confirm final compound purity via HPLC (≥95%) and 13C NMR^{13} \text{C NMR} (e.g., carbonyl signal at ~168 ppm) .

Q. Which spectroscopic techniques are critical for structural validation?

  • Key techniques :

  • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 7.2–8.1 ppm for benzamide and p-tolyl groups) and morpholine protons (δ 3.6–3.8 ppm).
  • X-ray crystallography : Resolve stereoelectronic effects, as demonstrated for analogous compounds (e.g., C=O bond length ~1.22 Å in related benzamides) .
  • LC-MS : Confirm molecular ion peak ([M+H]+^+ at m/z 443.1) and assess isotopic patterns for bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Experimental design :

  • Suzuki-Miyaura coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) with arylboronic acids in THF/H₂O. Optimize temperature (80–120°C) and base (K₂CO₃ vs. CsF). Monitor regioselectivity via 1H NMR^1 \text{H NMR} .
  • Mechanistic insights : Use DFT calculations (e.g., Gaussian 16) to evaluate transition-state energies for oxidative addition at C-Br vs. competing sites. Compare with experimental yields to validate computational models .

Q. What computational strategies predict the compound’s binding affinity for kinase targets?

  • Approach :

Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase PDB: 1M17). Prioritize poses with hydrogen bonds to morpholine oxygen and hydrophobic contacts with p-tolyl .

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Correlate RMSD values (<2.0 Å) with experimental IC₅₀ data from kinase inhibition assays .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case study : If 1H NMR^1 \text{H NMR} shows unexpected splitting for morpholine protons:

Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence temperature for morpholine ring inversion).

Crystallographic validation : Compare experimental XRD data (e.g., C-C bond angles in morpholine) with DFT-optimized geometries .

Q. What strategies optimize reaction scalability while minimizing byproducts?

  • Process engineering :

  • DoE (Design of Experiments) : Vary stoichiometry (amine:acyl chloride ratio 1:1.2–1:5), solvent (DMF vs. CH₂Cl₂), and temperature (0–25°C) to map yield vs. impurity profiles.
  • Continuous-flow synthesis : Implement microreactors (e.g., Corning AFR) for precise control over residence time (<5 min) and heat transfer, reducing epimerization risks .

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